1,2,3-Triacetate-D-ribofuranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

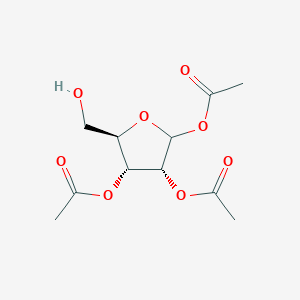

1,2,3-Triacetate-D-ribofuranose is a derivative of ribose, a naturally occurring sugar that plays a crucial role in various biological processes. This compound features three acetyl groups attached to the ribofuranose structure, specifically at the 1, 2, and 3 positions. The presence of these acetyl groups significantly alters the chemical properties of the ribose, making it a valuable intermediate in organic synthesis and a useful protecting group for hydroxyl functionalities in carbohydrate chemistry. Its molecular formula is CHO, and it has a molecular weight of approximately 260.24 g/mol .

- To have moderate flammability.

- To be mildly irritating to skin and eyes.

- To decompose upon heating, potentially releasing acetic acid fumes.

While there is limited research specifically on 1,2,3-Triacetate-D-ribofuranose, it serves as a chemical intermediate in the synthesis of various important molecules used in scientific research, including:

Nucleosides and Nucleotides

These molecules are the building blocks of RNA and DNA. Studies have shown that 1,2,3-Triacetate-D-ribofuranose can be used as a starting material for the synthesis of modified nucleosides and nucleotides with potential applications in antiviral therapies and cancer treatment [].

Glycosides

These are molecules formed by the linkage between a sugar and another molecule, such as an alcohol or an amine. 1,2,3-Triacetate-D-ribofuranose can be used to synthesize various glycosides with potential pharmaceutical applications [].

Challenges in Research:

Despite its potential applications, research on 1,2,3-Triacetate-D-ribofuranose faces some challenges:

Limited availability

Chemical instability

The acetyl groups are susceptible to hydrolysis (breakdown by water), which can complicate its use in certain reactions.

- Oxidation: This compound can be oxidized to yield various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The acetyl groups can be removed through reduction reactions using agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The acetyl groups may also be substituted with other functional groups, allowing for further chemical transformations.

These reactions facilitate the compound's use in synthesizing nucleoside analogs and other biologically active molecules.

1,2,3-Triacetate-D-ribofuranose serves as a precursor in the synthesis of nucleoside-based pharmaceuticals, particularly Capecitabine, an anti-cancer drug. The compound's biochemical pathways involve its conversion into active nucleoside forms that participate in cellular metabolism and DNA synthesis. Its solubility in ethanol enhances its bioavailability for pharmaceutical applications .

The synthesis of 1,2,3-Triacetate-D-ribofuranose typically involves several key steps:

- Deoxygenation: Starting from D-ribose, methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside undergoes reductive displacement using hydride reagents.

- Hydrolysis: The resultant intermediate is hydrolyzed to remove protective groups.

- Acetylation: Finally, acetylation is performed using acetic anhydride to yield 1,2,3-Triacetate-D-ribofuranose .

This multi-step process can achieve high yields (up to 56%) and is suitable for larger-scale preparations.

1,2,3-Triacetate-D-ribofuranose is primarily utilized in:

- Organic Synthesis: It acts as a protecting group for hydroxyl functions in carbohydrate chemistry.

- Pharmaceutical Development: It serves as an intermediate in synthesizing nucleoside analogs and other bioactive compounds.

- Research: Its unique structural features make it valuable for studying carbohydrate reactivity and modification .

Studies on the interactions of 1,2,3-Triacetate-D-ribofuranose with various biochemical pathways highlight its role as a precursor in nucleoside synthesis. The compound's ability to undergo oxidation and reduction reactions allows it to participate in complex biochemical networks that are crucial for cellular function and drug development.

Several compounds share structural similarities with 1,2,3-Triacetate-D-ribofuranose. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | Contains benzoyl groups instead of acetyl | Used extensively in nucleotide synthesis due to its stability |

| 5-Deoxy-1,2,3-triacetyl-5-deoxy-beta-D-ribose | Acetyl groups at different positions | Provides alternative reactivity patterns compared to triacetate form |

| 1-O-Acetyl-2-O-benzoyl-beta-D-ribofuranose | Combination of acetyl and benzoyl groups | Offers unique reactivity for selective transformations |

The uniqueness of 1,2,3-Triacetate-D-ribofuranose lies in its specific acetylation pattern that provides distinct reactivity and selectivity in

Melting Point and Crystalline Properties

1,2,3-Triacetate-D-ribofuranose exhibits well-defined thermal characteristics that reflect its acetylated sugar structure. The compound demonstrates a consistent melting point range of 63-64°C when obtained as a crystalline solid [1] [2] [3]. This relatively low melting point is characteristic of acetylated carbohydrate derivatives and indicates moderate intermolecular forces within the crystal lattice structure.

The crystalline form has been confirmed through X-ray crystallographic analysis, which reveals that the ribofuranose ring adopts a C2-exo, C3-endo twist configuration with the anomeric carbons predominantly in the β configuration [4]. This conformational preference influences both the thermal stability and the physicochemical behavior of the compound.

Thermal Stability Assessment

Thermogravimetric analysis demonstrates that 1,2,3-Triacetate-D-ribofuranose maintains structural integrity below 440K (167°C) [5]. The compound exhibits a three-step thermal decomposition pattern when subjected to elevated temperatures. The first decomposition stage occurs between 451-523K, resulting in a 19.75% weight loss, followed by subsequent degradation phases at higher temperatures [5].

When adsorbed on silica surfaces, ribofuranose derivatives demonstrate enhanced thermal stability, with ring opening observed only at approximately 150°C [6]. This stabilization effect is attributed to specific surface interactions that modify the thermal behavior compared to bulk phase conditions.

Phase Transition Characteristics

The compound exhibits a flash point of 136°C, indicating the temperature at which vapors can form a combustible mixture with air [3]. This parameter is critical for handling and storage considerations in laboratory and industrial settings.

Thermal analysis reveals that phase transitions in acetylated ribofuranose systems are influenced by both temperature and environmental conditions. The presence of acetyl protecting groups modifies the thermal behavior compared to unprotected ribose, generally enhancing thermal stability while introducing new decomposition pathways related to acetyl group elimination.

Table 1: Thermal Behavior and Phase Transition Data

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Melting Point | 63-64°C | Crystalline solid | Citations 3, 10, 42 |

| Boiling Point | 315°C | Predicted value | Citation 3 |

| Thermal Stability | Stable below 440K | TG/DTA analysis | Citation 23 |

| Phase Transition Onset | Ring opening at ~150°C | Thermal activation on silica | Citation 2 |

| Flash Point | 136°C | Flash point measurement | Citation 42 |

| Decomposition Temperature | 451-523K (19.75% weight loss) | TG analysis (first step) | Citation 23 |

Solubility Characteristics in Organic and Aqueous Media

Aqueous Solubility Profile

1,2,3-Triacetate-D-ribofuranose demonstrates limited solubility in aqueous systems, characterized as sparingly soluble in water at 20°C [7] [8]. This reduced aqueous solubility is a direct consequence of the acetylation process, which increases the lipophilic character of the molecule by replacing hydroxyl groups with acetyl esters.

In phosphate-buffered saline (PBS) at pH 7.2, the compound achieves a solubility of approximately 10 mg/ml [9] [10]. This aqueous solubility is sufficient for many biological applications while remaining limited enough to require careful consideration in formulation development.

Organic Solvent Compatibility

The acetylation of the ribofuranose backbone significantly enhances solubility in organic solvents. The compound is readily soluble in ethanol, which serves as the primary organic solvent for most synthetic and analytical applications [7] [3] [8]. This enhanced ethanol solubility is attributed to favorable hydrogen bonding interactions between the acetyl groups and the alcohol solvent.

Acetone provides another excellent solvent medium, with the compound demonstrating ready solubility at room temperature [7] [8]. The dipolar aprotic nature of acetone facilitates dissolution through favorable interactions with the polar acetyl functionalities.

Specialized Solvent Systems

For biological and biochemical applications, 1,2,3-Triacetate-D-ribofuranose shows good solubility in dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), achieving concentrations of approximately 10 mg/ml in both solvents [9] [10]. These aprotic solvents are particularly valuable for preparing stock solutions that can be subsequently diluted into aqueous buffer systems.

Chloroform presents limited solubility characteristics, with the compound being only sparingly soluble in this halogenated solvent [11]. Methanol demonstrates minimal solubility, making it less suitable as a primary solvent system [12] [11].

Table 2: Solubility Characteristics

| Solvent System | Solubility | Conditions | Comments |

|---|---|---|---|

| Water | Sparingly soluble | 20°C | Limited aqueous solubility |

| Ethanol | Readily soluble | Room temperature | Primary organic solvent |

| Acetone | Readily soluble | Room temperature | Alternative organic solvent |

| Chloroform | Sparingly soluble | Room temperature | Limited solubility |

| Methanol | Slightly soluble | Room temperature | Minimal solubility |

| DMSO | ~10 mg/ml | Stock solution | Suitable for biological assays |

| Dimethyl formamide | ~10 mg/ml | Stock solution | Alternative aprotic solvent |

| Organic solvents (general) | Enhanced solubility | Acetyl protection enhances lipophilicity | Acetylation improves organic solubility |

| PBS (pH 7.2) | ~10 mg/ml | Aqueous buffer | Aqueous biological conditions |

Reactivity Patterns Under Varied Chemical Environments

Hydrolytic Behavior in Aqueous Systems

The reactivity of 1,2,3-Triacetate-D-ribofuranose is strongly influenced by pH conditions, demonstrating distinct hydrolytic patterns across different chemical environments. Under acidic conditions (pH 5.0), the compound exhibits minimal hydrolysis with slow reaction rates [13]. This stability under acidic conditions makes it suitable for synthetic applications requiring acidic catalysis.

Conversely, under alkaline conditions (pH 9.0), enhanced cleavage of acetyl groups occurs with significantly faster reaction rates [13]. This pH-dependent behavior is attributed to the base-catalyzed hydrolysis mechanism, where hydroxide ions facilitate nucleophilic attack on the acetyl carbonyl carbons.

Enzymatic Susceptibility

Enzymatic hydrolysis represents a highly selective approach to modifying the acetyl protection pattern. ADP-ribosylhydrolase 3 (ARH3) demonstrates specific activity toward acetylated ribofuranose derivatives at pH 7.0, providing enzyme-specific selectivity in deacetylation reactions [13]. This enzymatic approach offers advantages in terms of mild reaction conditions and high selectivity compared to chemical hydrolysis methods.

The enzymatic reactivity is influenced by the specific acetylation pattern, with different positional isomers showing varying susceptibility to enzymatic cleavage [14]. This selectivity enables the development of protection strategies that can be selectively removed under controlled enzymatic conditions.

Chemical Transformation Pathways

The acetyl groups in 1,2,3-Triacetate-D-ribofuranose can be selectively removed using methanolic ammonia at reduced temperatures (-15°C), providing controlled deprotection of the ribofuranose scaffold [15]. This method offers precise control over the deprotection process while minimizing side reactions.

Oxidation reactions proceed with moderate reactivity under mild oxidizing conditions, allowing for the introduction of additional functional groups while preserving the ribofuranose core structure . Reduction reactions using hydride reagents demonstrate good conversion efficiency, enabling synthetic transformations that modify the oxidation state of specific positions.

Glycosylation Reactivity

Under Lewis acid catalysis conditions, 1,2,3-Triacetate-D-ribofuranose exhibits high stereoselectivity in glycosylation reactions [17] [18]. The acetyl groups at positions 2 and 3 participate in neighboring group participation, directing the stereochemical outcome of glycoside bond formation. This stereoselectivity is crucial for nucleoside synthesis applications where the β-configuration is required.

The glycosylation mechanism involves formation of a glycosyl intermediate where the C2-acetyl group participates in delocalization of the carbocation at the C1 position [17]. This mechanism ensures high β-selectivity in the final glycosidic products.

Thermal Reactivity

At elevated temperatures (>150°C), 1,2,3-Triacetate-D-ribofuranose undergoes thermal decomposition characterized by ring opening and subsequent degradation [6]. The temperature-dependent nature of this reactivity provides opportunities for controlled thermolysis in synthetic applications while defining the upper temperature limits for handling and processing.

Table 3: Reactivity Patterns

| Reaction Type | Conditions | Products/Outcome | Rate/Selectivity |

|---|---|---|---|

| Hydrolysis (Acidic) | pH 5.0, aqueous | Minimal hydrolysis | Slow reaction rate |

| Hydrolysis (Basic) | pH 9.0, alkaline | Enhanced cleavage | Faster reaction rate |

| Hydrolysis (Enzymatic) | ARH3 enzyme, pH 7.0 | Selective deacetylation | Enzyme-specific selectivity |

| Acetyl Group Cleavage | Methanolic NH₃, -15°C | Deprotected ribofuranose | Controlled deprotection |

| Oxidation | Mild oxidizing agents | Oxidized derivatives | Moderate reactivity |

| Reduction | Hydride reagents | Reduced products | Good conversion |

| Glycosylation | Lewis acid catalysis | Nucleoside formation | High stereoselectivity |

| Thermal Decomposition | >150°C, thermal stress | Ring opening, degradation | Temperature-dependent |

| pH-dependent Stability | pH 1-9 range | pH-dependent equilibria | Variable stability |

Table 4: Physical Properties

| Property | Value | Method/Conditions |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₈ | Molecular structure |

| Molecular Weight | 276.24 g/mol | Calculated mass |

| Appearance | White to yellow/brown powder | Visual inspection |

| Crystal Form | Crystalline solid | X-ray crystallography |

| Optical Activity | [α]²⁰/D -19.0 to -23.0° (C=2, EtOH) | Polarimetry in ethanol |

| Density | 1.23 g/cm³ | Predicted value |

| Vapor Pressure | 0.005-0.01 Pa at 20-25°C | Vapor pressure measurement |

| LogP | 0.377-0.43 at 25°C | Partition coefficient |

| Surface Tension | 39.28 mN/m at 1.01 g/L, 20°C | Surface tension measurement |